Csnk2A-IN-2

Kinase Selectivity Profiling Target Engagement Antiviral Drug Discovery

Csnk2A-IN-2 (compound 6c) is a 2,6-disubstituted pyrazine ATP-competitive inhibitor with a quantified 30-fold selectivity over PIM3, addressing off-target confounding in CSNK2A research. Its 6-isopropoxyindole modification, validated co-crystal structure (PDB: 8QWY), and nanomolar cellular potency (IC50 2.2 nM) enable reliable target engagement (NanoBRET) and antiviral phenotypic assays. Choose Csnk2A-IN-2 to eliminate data misinterpretation from PIM3 cross-reactivity seen with earlier probes.

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
Cat. No. B12375776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsnk2A-IN-2
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)C=CN2C3=NC(=CN=C3)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C22H19N3O3/c1-14(2)28-18-8-7-16-9-10-25(20(16)11-18)21-13-23-12-19(24-21)15-3-5-17(6-4-15)22(26)27/h3-14H,1-2H3,(H,26,27)
InChIKeyFMENLVZROFNANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Csnk2A-IN-2 (Compound 6c): A Selective CSNK2A Inhibitor for Antiviral and Kinase Research


Csnk2A-IN-2, also known as compound 6c, is a synthetic, small-molecule inhibitor belonging to the 2,6-disubstituted pyrazine chemical series. It functions as an ATP-competitive inhibitor of the serine/threonine kinase Casein Kinase 2 Alpha (CSNK2A) [1]. Its primary differentiator is a quantified selectivity profile against the closely related Proviral Integration site for Moloney murine leukemia virus-3 (PIM3) kinase, achieved through targeted modification of its 6-position substituent [1].

Why Csnk2A-IN-2 Cannot Be Substituted by Other CSNK2 Inhibitors


Generic substitution of CSNK2 inhibitors is a high-risk proposition due to significant variability in kinome selectivity profiles, even among compounds with similar potency. The presence of high homology within the kinase family, particularly off-targets like PIM3, means that compounds often exhibit overlapping activity profiles that can confound experimental results [1]. For instance, earlier CSNK2A probes like the unsubstituted indazole 4a and other pyrazine analogs demonstrated potent CSNK2A inhibition but lacked sufficient selectivity over PIM3, making them unsuitable for applications requiring clean target engagement data [1]. Csnk2A-IN-2 addresses this critical limitation, providing a quantifiably different selectivity window essential for robust target validation studies.

Csnk2A-IN-2: Quantitative Differentiation Evidence Guide


Quantified Cellular Selectivity: Csnk2A-IN-2 Demonstrates a 30-Fold Preference for CSNK2A Over PIM3

In cellular target engagement assays (NanoBRET), Csnk2A-IN-2 (compound 6c) demonstrates a clear, quantified selectivity for CSNK2A over the off-target kinase PIM3. This selectivity is a direct result of the strategic replacement of a 6-isopropoxyindazole with a 6-isopropoxyindole moiety [1]. This change increased CSNK2A activity while simultaneously decreasing PIM3 activity, in stark contrast to other in-class analogs [1].

Kinase Selectivity Profiling Target Engagement Antiviral Drug Discovery

Comparative Antiviral Activity: Csnk2A-IN-2 Shows Correlation Between CSNK2A Inhibition and Viral Replication Blockade

The antiviral activity of Csnk2A-IN-2 is consistent with its CSNK2A inhibitory potency. In a direct comparison across a panel of pyrazine analogs, a plot of kinase IC50 against antiviral activity in a murine hepatitis virus (MHV) model showed that antiviral potency tracked better with CSNK2A activity than with PIM3 activity [1]. This correlation validates CSNK2A as the primary target driving the antiviral phenotype.

Antiviral Activity Coronavirus Research Phenotypic Screening

Kinome-Wide Selectivity Profile: Csnk2A-IN-2 Exhibits a Different Off-Target Signature Compared to Indazole-Based CSNK2 Inhibitors

Broad kinome profiling reveals that Csnk2A-IN-2 (indole 6c) has a distinct off-target interaction profile compared to earlier indazole-based CSNK2 inhibitors. Thermal shift assays across a panel of 101 kinases showed that indole 6c engaged 29 kinases with a Tm shift >5°C at 10 µM, whereas the comparator indazole 2 engaged 34 kinases [1]. This demonstrates a subtle but potentially meaningful difference in kinome-wide selectivity.

Kinome Profiling Off-Target Analysis Chemical Probe Validation

Structural Confirmation of Binding Mode: Co-Crystal Structure Validates ATP-Competitive Binding to CSNK2A

The binding mode of Csnk2A-IN-2 (indole 6c) has been experimentally validated by X-ray co-crystallography with the CSNK2A protein (PDB ID: 8QWY) [1]. The structure confirms the expected ATP-competitive binding pose, with the carboxylic acid moiety interacting with the catalytic lysine (K68) and the three core rings adopting a co-planar conformation characteristic of this inhibitor class [1]. This structural data provides a high-confidence basis for its mechanism of action.

Structural Biology Drug Discovery Rational Design

Recommended Research and Procurement Scenarios for Csnk2A-IN-2


Target Validation Studies Requiring High Selectivity Over PIM3

Procure Csnk2A-IN-2 for cellular target engagement studies (e.g., NanoBRET assays) where distinguishing CSNK2A-mediated effects from those of the closely related PIM3 kinase is essential. The compound's demonstrated 30-fold selectivity over PIM3 in cells [1] makes it a superior choice compared to earlier, less selective CSNK2 inhibitors like the parent indazole 2, reducing the likelihood of data misinterpretation due to off-target kinase activity.

Antiviral Research Focused on Host-Directed Beta-Coronavirus Targets

Use Csnk2A-IN-2 as a chemical probe in antiviral phenotypic assays (e.g., against MHV or SARS-CoV-2 models) to investigate the role of host CSNK2A kinase activity in viral replication. The strong correlation between Csnk2A-IN-2's CSNK2A inhibitory potency and its antiviral activity, as established across a panel of pyrazine analogs [1], provides a robust rationale for its use in mechanistic studies of host-virus interactions.

Structure-Activity Relationship (SAR) Studies on Pyrazine-Based CSNK2 Inhibitors

Leverage Csnk2A-IN-2 (compound 6c) as a benchmark compound in medicinal chemistry campaigns aimed at optimizing CSNK2 inhibitor selectivity and potency. Its unique 6-isopropoxyindole substituent, validated co-crystal structure (PDB: 8QWY) [1], and well-characterized selectivity profile serve as a critical reference point for designing and evaluating new analogs within the 2,6-disubstituted pyrazine series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Csnk2A-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.